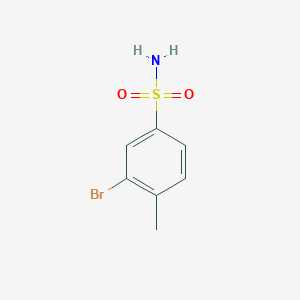

3-Bromo-4-methylbenzenesulfonamide

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-bromo-4-methylbenzenesulfonamide follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound with the molecular formula C₇H₈BrNO₂S. The compound possesses a molecular weight of 250.11 grams per mole, reflecting the incorporation of bromine as a heavy halogen substituent within the aromatic framework. The nomenclature clearly indicates the positional relationship between the bromine atom at the meta position relative to the sulfonamide group and the methyl substituent at the ortho position to the same functional group. This specific substitution pattern creates a unique electronic environment that influences the compound's overall chemical behavior and reactivity profiles.

The molecular formula analysis reveals the presence of seven carbon atoms forming the aromatic benzene ring system with the attached methyl group, eight hydrogen atoms distributed between the aromatic protons, methyl protons, and amino protons, one bromine atom serving as an electron-withdrawing halogen substituent, one nitrogen atom within the sulfonamide functional group, two oxygen atoms associated with the sulfonyl moiety, and one sulfur atom central to the sulfonamide functionality. The elemental composition demonstrates the compound's classification as an organosulfur compound with significant halogen character, positioning it within the broader category of halogenated aromatic sulfonamides. The specific arrangement of these elements creates a molecular architecture that exhibits both electron-donating and electron-withdrawing characteristics, resulting from the opposing electronic effects of the methyl and bromo substituents.

Structural analysis through computational methods reveals that the compound exhibits a planar aromatic system with the sulfonamide group maintaining near-perpendicular orientation relative to the benzene ring plane. The bromine atom introduces significant steric bulk and electronic perturbation to the aromatic system, while the methyl group provides electron-donating character that partially counterbalances the electron-withdrawing effects of both the bromine and sulfonamide functionalities. This electronic balance contributes to the compound's stability and influences its participation in various chemical transformations and intermolecular interactions.

Eigenschaften

IUPAC Name |

3-bromo-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMBNGJNYNLPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593389 | |

| Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210824-69-4 | |

| Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 4-Methylbenzenesulfonamide

This method involves the direct bromination of 4-methylbenzenesulfonamide using bromine or brominating agents.

Reagents :

- 4-Methylbenzenesulfonamide

- Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent (e.g., dichloromethane or acetonitrile)

-

- Dissolve 4-methylbenzenesulfonamide in a suitable solvent.

- Slowly add bromine or NBS to the solution while maintaining the temperature at around 0-5 °C to control the reaction rate.

- Stir the mixture for several hours until complete conversion is observed (monitored by thin-layer chromatography).

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the crude product by recrystallization or column chromatography.

Yield : This method typically yields moderate to high purity products, depending on the reaction conditions and purification steps.

Sulfonyl Chloride Method

In this method, sulfonyl chloride is reacted with bromine in the presence of a base.

Reagents :

- 4-Methylbenzenesulfonyl chloride

- Bromine

- Base (e.g., triethylamine)

-

- Dissolve 4-methylbenzenesulfonyl chloride in an organic solvent.

- Add triethylamine to neutralize the hydrochloric acid generated during the reaction.

- Introduce bromine dropwise while stirring at room temperature.

- After completion, extract the product with an organic solvent and purify it.

Yield : This method can provide high yields due to the reactivity of sulfonyl chlorides.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Reagents Used | Reaction Conditions | Yield & Purity |

|---|---|---|---|

| Bromination | Bromine/NBS | Low temperature, solvent-based | Moderate to high |

| Sulfonyl Chloride Method | Sulfonyl chloride, bromine | Room temperature, base present | High yield |

Research Findings

Recent studies have shown that optimizing reaction conditions significantly impacts yield and purity:

Temperature Control : Maintaining low temperatures during bromination helps prevent side reactions that could lead to by-products.

Use of Catalysts : Employing catalysts like triethylamine in sulfonyl chloride methods enhances reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding sulfonic acids or sulfonates.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand or inhibitor in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. It is explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also used as a reagent in analytical chemistry.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine and sulfonamide groups play a crucial role in its binding affinity and specificity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites.

Protein Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cell Signaling Pathways: It may modulate cell signaling pathways by affecting the activity of key proteins involved in signal transduction.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- 3-Bromo-4-(methylsulfonyl)benzoic acid : The methylsulfonyl and carboxylic acid groups increase electrophilicity, making it suitable for cross-coupling reactions.

Functional Group Variations and Their Impact

Table 2: Impact of Functional Group Modifications

Discussion : Functional group substitutions significantly influence electronic and steric properties. For instance, the hydroxymethyl group’s polarity contrasts with the parent compound’s methyl group, affecting solubility and interaction with biological targets.

Table 3: N-Substituted Derivatives

Key Insights :

- Synthetic Challenges : Higher purity (98–100%) is achieved for smaller substituents (e.g., cyclohexyl), while bulkier groups (tert-butyl) show lower purity (95%) due to steric hindrance.

Biologische Aktivität

3-Bromo-4-methylbenzenesulfonamide is an organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₈BrNO₂S. The compound features a bromine atom, a methyl group, and a sulfonamide functional group, which together contribute to its solubility and biological activity. The sulfonamide group is known to enhance the compound's interactions with biological targets, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, impacting biochemical pathways crucial for microbial growth and cancer cell proliferation.

- Binding Affinity : The presence of the bromine atom may enhance binding affinity to molecular targets, including enzymes involved in antimicrobial resistance and cancer progression.

- Antimicrobial Properties : Sulfonamides are recognized for their antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Biological Activities

-

Antimicrobial Activity :

- This compound has shown promise as an antimicrobial agent. Its mechanism involves inhibiting bacterial growth by targeting critical enzymes necessary for DNA synthesis.

- Anticancer Potential :

- Enzyme Inhibition Studies :

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound's effectiveness was compared to traditional antibiotics, showing superior activity against resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis in breast cancer cells. The compound was found to downregulate key survival pathways.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.0 | Inhibition of cell cycle progression |

Q & A

Q. What is the recommended lab-scale synthesis route for 3-Bromo-4-methylbenzenesulfonamide?

The compound is synthesized via bromination of 4-methylbenzenesulphonyl chloride. Key steps include:

- Reaction conditions : Treat 4-methylbenzenesulphonyl chloride with sodium hydroxide in water, followed by bromine in methanol/ethanol under controlled exothermic conditions .

- Purification : Extract with water-immiscible solvents (e.g., ether), dry over anhydrous Na₂SO₄, and remove solvent under reduced pressure .

- Yield optimization : Monitor bromine stoichiometry to avoid over-bromination. Recrystallization from polar solvents improves purity .

Q. What safety precautions are critical when handling this compound?

- Exposure management : For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist. For skin exposure, wash with soap/water for 15 minutes and remove contaminated clothing .

- Toxicity note : Toxicological data are limited; assume acute toxicity and use fume hoods, gloves, and protective eyewear during handling .

Q. How can researchers validate the purity of synthesized this compound?

- Analytical methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- Melting point : Compare observed mp (e.g., 249–254°C for analogous brominated compounds) with literature values .

- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl group at δ 2.5 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Q. What strategies address contradictory spectral data (e.g., NMR vs. MS) in characterizing sulfonamide derivatives?

Q. How can the sulfonamide group be modified for targeted bioactivity studies?

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Bromination control : Use Lewis acids (e.g., FeCl₃) to direct bromine to the meta position relative to the methyl group .

- Scale-up risks : Monitor exothermic reactions with cooling baths to prevent thermal degradation .

Critical Research Gaps

- Toxicity profiling : No comprehensive data exist for chronic exposure; in vitro assays (e.g., Ames test) are recommended before biological studies .

- Mechanistic studies : The bromine atom’s role in electronic effects (e.g., Hammett σ values) remains underexplored in catalysis .

For further methodology, consult SHELX documentation and Journal of Medicinal Chemistry protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.